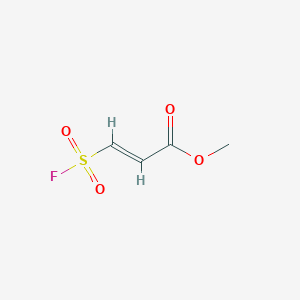![molecular formula C17H18N4O B2485963 N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide CAS No. 1436319-04-8](/img/structure/B2485963.png)
N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide, also known as CMMAA, is a synthetic compound that has gained attention in scientific research due to its potential applications in cancer treatment. CMMAA is a small molecule inhibitor that targets specific proteins involved in cancer cell growth and proliferation.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods and Chemical Properties
- Efficient N-Monomethylation of Primary Aryl Amines : A method for the specific synthesis of N-monomethylarylamines demonstrates the potential utility in creating compounds like N-(Cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide for various applications, including imaging agents for Alzheimer’s disease (Peng et al., 2009).
- Cyclopalladation of Aniline Derivatives : Investigations into the cyclopalladation of aniline derivatives highlight the complex interactions and potential for creating catalytically active complexes, indicating a pathway for the synthesis of advanced materials and pharmaceuticals (Mossi et al., 1992).
- Selective N-alkylation of Aniline : A study on the vapor phase alkylation of aniline forming N-methylaniline underlines the relevance of such transformations in the industrial production of dyes, drugs, and explosives, which could be applicable to the manipulation of compounds like this compound (Nehate & Bokade, 2009).
Biological Activities and Applications
- Therapeutic Effect Against Japanese Encephalitis : A novel anilidoquinoline derivative, closely related to the structure of interest, showed significant antiviral and antiapoptotic effects in vitro, pointing towards potential therapeutic applications for viral infections (Ghosh et al., 2008).
- Chemoselective Acetylation for Antimalarial Drugs : The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, an intermediate for antimalarial drugs, showcases the potential pharmaceutical applications of related compounds through selective enzymatic processes (Magadum & Yadav, 2018).
Environmental and Health Implications
- Ubiquitous Presence in Human Urine : The ubiquitous detection of N-acetyl-4-aminophenol, a metabolite related to aniline and its derivatives, in human urine suggests widespread exposure to aniline or aniline-releasing substances, highlighting the need for further research on the environmental and health implications of such compounds (Modick et al., 2014).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-2-[2-(N-methylanilino)anilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-21(14-7-3-2-4-8-14)16-10-6-5-9-15(16)20-13-17(22)19-12-11-18/h2-10,20H,12-13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROCVTKJBFJVGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=CC=CC=C2NCC(=O)NCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2485880.png)
![2-Oxaspiro[4.5]decan-3-ylmethanesulfonyl chloride](/img/structure/B2485884.png)
![4,5,6-Trichloro-1,3-diethyl-1h-benzo[d]imidazol-2(3h)-one](/img/structure/B2485885.png)
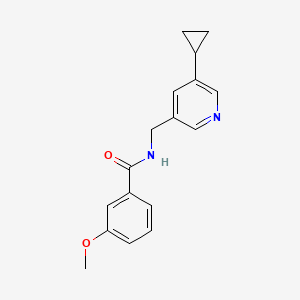

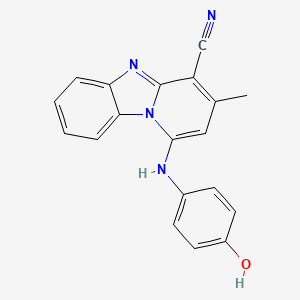
![3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2485890.png)
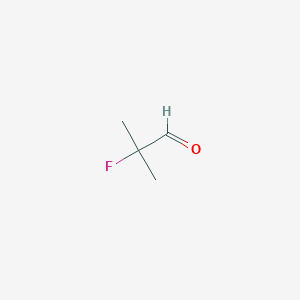
![ethyl 4-[3-(2,4-dimethoxyphenyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2485892.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2485894.png)
![Methyl N-[(2R)-1-azidopropan-2-yl]carbamate](/img/structure/B2485896.png)
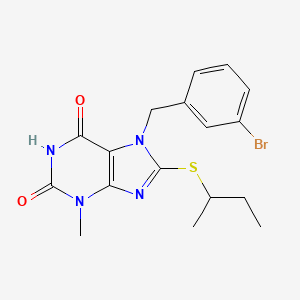
![methyl 4-(((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)carbamoyl)benzoate](/img/structure/B2485901.png)
